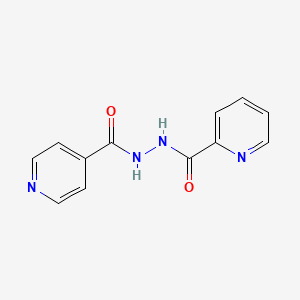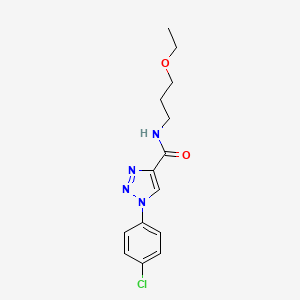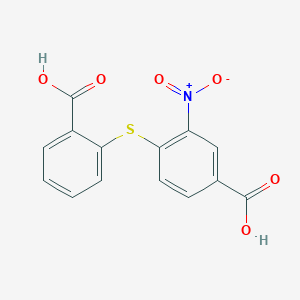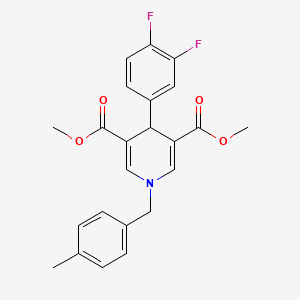
N'-(pyridin-4-ylcarbonyl)pyridine-2-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-(pyridin-4-ylcarbonyl)pyridine-2-carbohydrazide is a compound that belongs to the class of pyridine derivatives It is characterized by the presence of two pyridine rings connected through a carbohydrazide linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(pyridin-4-ylcarbonyl)pyridine-2-carbohydrazide typically involves the reaction of pyridine-2-carbohydrazide with pyridine-4-carbonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
化学反应分析
Types of Reactions
N’-(pyridin-4-ylcarbonyl)pyridine-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide would yield the N-oxide derivative, while reduction with sodium borohydride would produce the corresponding alcohol .
科学研究应用
N’-(pyridin-4-ylcarbonyl)pyridine-2-carbohydrazide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Industry: It can be used in the synthesis of other complex organic molecules and materials.
作用机制
The mechanism of action of N’-(pyridin-4-ylcarbonyl)pyridine-2-carbohydrazide involves its interaction with specific molecular targets. For instance, in its antimicrobial activity, the compound disrupts the cell membrane integrity of bacteria and fungi, leading to cell death. In cancer research, it inhibits enzymes involved in cell cycle regulation, thereby preventing cancer cell proliferation .
相似化合物的比较
Similar Compounds
N,N’-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: This compound also features pyridine rings and has similar coordination chemistry properties.
Pyridine-2-carbohydrazide: A simpler compound that serves as a precursor in the synthesis of N’-(pyridin-4-ylcarbonyl)pyridine-2-carbohydrazide.
Uniqueness
N’-(pyridin-4-ylcarbonyl)pyridine-2-carbohydrazide is unique due to its dual pyridine structure and carbohydrazide linkage, which confer specific chemical reactivity and biological activity. Its ability to form stable metal complexes and its potential therapeutic applications make it a compound of significant interest in various research fields.
属性
分子式 |
C12H10N4O2 |
|---|---|
分子量 |
242.23 g/mol |
IUPAC 名称 |
N'-(pyridine-4-carbonyl)pyridine-2-carbohydrazide |
InChI |
InChI=1S/C12H10N4O2/c17-11(9-4-7-13-8-5-9)15-16-12(18)10-3-1-2-6-14-10/h1-8H,(H,15,17)(H,16,18) |
InChI 键 |
RRPDUJBZANPGCA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)C(=O)NNC(=O)C2=CC=NC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-(5-Bromo-2-fluorophenyl)-5-(4-bromophenyl)-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine](/img/structure/B14964763.png)



![5-bromo-6-[(3-hydroxypropyl)amino]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14964795.png)
![6-(4-fluorophenyl)-7-(4-methylphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14964799.png)
![5-amino-1-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B14964803.png)

![5-{[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(thiophen-2-yl)-1,2,4-oxadiazole](/img/structure/B14964807.png)
![2-{[5-(2,3-dimethyl-1H-indol-5-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B14964812.png)
![N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-fluorobenzamide](/img/structure/B14964818.png)
![N-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)carbonyl]glycine](/img/structure/B14964825.png)
![N-(2,5-dimethoxyphenyl)-2-[(2,3,4-trimethoxybenzyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B14964830.png)

